molecular formula C14H22Cl2N2 B3820540 1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

Cat. No. B3820540
M. Wt: 289.2 g/mol
InChI Key: JDEDTZTUXBFKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as THIP dihydrochloride and has been synthesized using different methods over the years.

Mechanism of Action

THIP dihydrochloride acts as a selective agonist of the GABA(A) receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABAergic neurotransmission in the central nervous system. By binding to the GABA(A) receptor, THIP dihydrochloride enhances the opening of the chloride ion channel, leading to hyperpolarization of the membrane potential and inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP dihydrochloride has been shown to produce a range of biochemical and physiological effects, including sedation, anxiolysis, anticonvulsant activity, and muscle relaxation. These effects are mediated by the activation of GABA(A) receptors in different regions of the brain and spinal cord.

Advantages and Limitations for Lab Experiments

THIP dihydrochloride has several advantages for lab experiments, including its high potency, selectivity, and specificity for the GABA(A) receptor. However, THIP dihydrochloride has some limitations, including its low solubility in water, which can make it difficult to prepare stock solutions for experiments.

Future Directions

There are several future directions for research on THIP dihydrochloride, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to explore the potential side effects and toxicity of THIP dihydrochloride, as well as its interactions with other drugs and compounds.

Scientific Research Applications

THIP dihydrochloride has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, THIP dihydrochloride has been used as a GABA(A) receptor agonist to study the role of GABAergic neurotransmission in the regulation of neuronal activity. In pharmacology, THIP dihydrochloride has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, epilepsy, and insomnia. In medicinal chemistry, THIP dihydrochloride has been used as a lead compound for the development of novel GABA(A) receptor agonists with improved pharmacological properties.

properties

IUPAC Name

1,2,4-trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-9-8-16(3)10(2)13-11-6-4-5-7-12(11)15-14(9)13;;/h4-7,9-10,13-15H,8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDTZTUXBFKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(C2C1NC3=CC=CC=C23)C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 2
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 3
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 4
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 5
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
Reactant of Route 6
Reactant of Route 6
1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride

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